molecular formula C11H10ClNO5 B2519390 Ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate CAS No. 1461705-61-2

Ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate

Cat. No. B2519390
CAS RN: 1461705-61-2
M. Wt: 271.65
InChI Key: WCUXIOOYHJAULY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate (ECNP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of ECNP has been a subject of interest for many researchers, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Asymmetric Reduction with Rhizopus Species

Ethyl 3-aryl-3-oxopropanoates, a category including compounds like Ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate, have been studied for their asymmetric reduction to S-alcohols using Rhizopus species. This process, involving fungi such as Rhizopus arrhizus, is significant in organic synthesis, especially in producing specific enantiomers of alcohol compounds (Salvi & Chattopadhyay, 2006).

Synthesis of Substituted Ethyl 3-oxopropanoates

Researchers have developed methods for synthesizing substituted ethyl 3-oxopropanoates, including variants of this compound. These methods involve reactions between compounds like ethyl cyanoacetate and carbon disulfide, highlighting the compound's versatility in chemical synthesis (Larionova et al., 2013).

Copolymerization Studies

This compound derivatives have been explored in the synthesis of novel copolymers. These studies involve creating electrophilic trisubstituted ethylenes and investigating their copolymerization properties with styrene, contributing to materials science and polymer chemistry (Kim et al., 1999).

Polymer Synthesis and Characterization

In polymer technology, derivatives of this compound have been used to synthesize polymers with specific characteristics, such as high electrical conductivity and liquid crystalline properties. This research is vital for developing advanced materials with tailored properties (Hosseini & Hoshangi, 2015).

Thiazolidine Derivatives Synthesis

The compound has also been used in the synthesis of functionalized thiazolidines, which are important in medicinal chemistry and drug discovery. These syntheses contribute to expanding the chemical space of bioactive compounds (Salehitabar & Yavari, 2017).

Bioanalytical Method Development

In bioanalysis, this compound derivatives have been used to establish quantitative bioanalytical methods. This is critical in drug development for accurate measurement and characterization of novel compounds (Nemani, Shard & Sengupta, 2018).

Mechanism of Action

Without specific context (such as biological activity), it’s hard to define a ‘mechanism of action’ for this compound. If it were a drug, the mechanism of action would refer to how the drug interacts with the body at the molecular level .

Future Directions

Future research could involve studying the reactivity of this compound under various conditions, or exploring its potential uses in fields like materials science or medicine .

properties

IUPAC Name

ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO5/c1-2-18-10(15)6-9(14)11-7(12)4-3-5-8(11)13(16)17/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUXIOOYHJAULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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